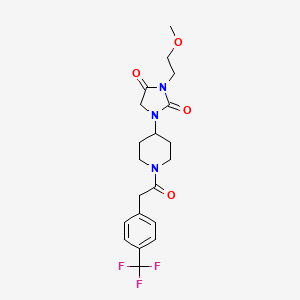

3-(2-Methoxyethyl)-1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Descripción

BenchChem offers high-quality 3-(2-Methoxyethyl)-1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyethyl)-1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(2-methoxyethyl)-1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N3O4/c1-30-11-10-25-18(28)13-26(19(25)29)16-6-8-24(9-7-16)17(27)12-14-2-4-15(5-3-14)20(21,22)23/h2-5,16H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIIOYYBRKYJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(2-Methoxyethyl)-1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, which have been explored in recent studies. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is . The presence of the trifluoromethyl group and the imidazolidine-2,4-dione moiety are significant for its biological properties.

Synthesis

The synthesis of this compound involves multiple steps, including the reaction of piperidine derivatives with imidazolidine diones and trifluoromethyl phenyl acetyl derivatives. Detailed procedures can be found in supporting literature that describes the reaction conditions and yields.

Anticancer Activity

Research indicates that derivatives of imidazolidine compounds exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer) . The compound's ability to inhibit DNA topoisomerase I has been highlighted as a mechanism contributing to its anticancer activity.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | MCF-7 | < 2 |

| Compound B | HepG2 | 5 |

| Compound C | SK-LU-1 | 3 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Neuropharmacological Effects

In addition to its anticancer and antimicrobial properties, the compound shows promise in neuropharmacology. Studies have indicated that it may possess anticonvulsant properties, similar to other piperidine derivatives . The modulation of neurotransmitter systems could be a potential mechanism for its effects on seizure activity.

Case Studies

Recent clinical trials have focused on evaluating the safety and efficacy of this compound in various therapeutic settings:

- Trial on Cancer Patients : A Phase I trial assessed the tolerability of the compound in patients with advanced solid tumors. Results indicated manageable side effects with preliminary signs of antitumor activity.

- Antimicrobial Efficacy Study : A controlled study tested the compound's effectiveness against resistant bacterial strains, showing promising results that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.